

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Levophacetoperane	
Cat. No.:	B1675099	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. It further details its mechanism of action through the modulation of downstream signaling pathways and includes relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

Levophacetoperane is chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate. It is the levorotatory enantiomer of the threo-diastereomer of phacetoperane. The molecule possesses two chiral centers, both with an 'R' configuration, which are crucial for its specific pharmacological activity.

Chemical Structure:

Stereochemistry: The specific stereoisomer, **Levophacetoperane**, is the $(\alpha R, 2R)$ -enantiomer. [1] This precise three-dimensional arrangement is essential for its interaction with the norepinephrine and dopamine transporters.



Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of **Levophacetoperane** is presented in Table 1. Due to the limited availability of experimental data for this specific enantiomer, some values are based on predictions from computational models, and properties are often shared between enantiomers.[2][3][4]

Table 1: Physicochemical Properties of Levophacetoperane

Property	Value	Source
IUPAC Name	[(R)-phenyl-[(2R)-piperidin-2- yl]methyl] acetate	[5]
Synonyms	Lidépran, Phacétoperane, (R,R)-(-)-Phacetoperane	[5]
CAS Number	24558-01-8	[5]
Molecular Formula	C14H19NO2	[5]
Molecular Weight	233.31 g/mol	[5]
Melting Point	Not available	
Boiling Point	Not available	_
рКа	Not available	
logP (predicted)	2.5 - 3.5	Predicted
Solubility	Soluble in DMSO	[6][7]

Mechanism of Action and Signaling Pathways

Levophacetoperane exerts its psychostimulant effects by competitively inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

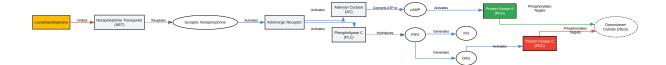


The downstream signaling cascades affected by the inhibition of NET and DAT are complex and involve the modulation of protein kinase A (PKA) and protein kinase C (PKC) pathways.

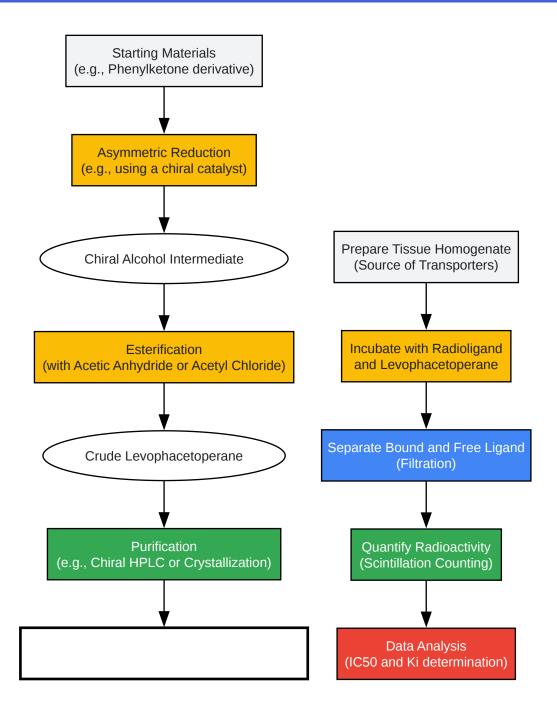
Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT by **Levophacetoperane** leads to an accumulation of dopamine in the synapse, which then activates postsynaptic dopamine receptors. This activation triggers a cascade of intracellular events, primarily influencing the PKA and PKC signaling pathways.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. scbt.com [scbt.com]
- 2. rroij.com [rroij.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Levophacetoperane Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Levophacetoperane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675099#chemical-structure-and-stereochemistry-of-levophacetoperane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com